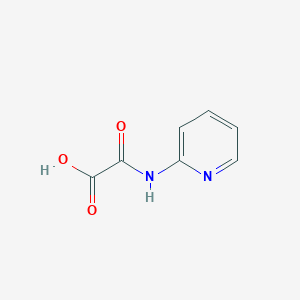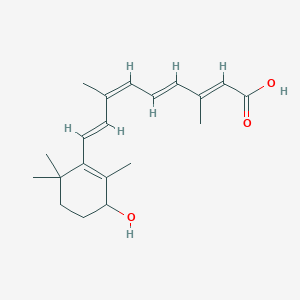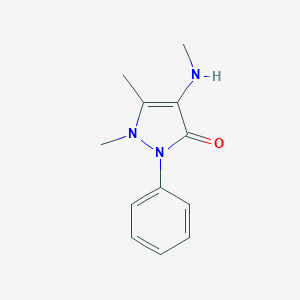
2-Butyl-5-hydroxy-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methandrostenolone, also known as methandienone, is a synthetic anabolic-androgenic steroid. It was developed in the 1950s by Dr. John Bosley Ziegler and the CIBA pharmaceutical company. Methandrostenolone is known for its potent anabolic properties, which promote muscle growth and enhance athletic performance. It is commonly used in bodybuilding and sports for its effectiveness in bulking cycles .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole compounds generally interact with their targets through their heterocyclic structure, which contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is referred to as pyrrole-type nitrogen . This structure allows imidazole to show both acidic and basic properties, making it amphoteric in nature .
Biochemical Pathways
Imidazole is a fundamental part of several natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that 2-Butyl-5-hydroxy-1H-imidazole may influence pathways related to these molecules.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests it may have good bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The reaction conditions for the synthesis of certain imidazole derivatives were mild enough for the inclusion of a variety of functional groups , suggesting that the compound might be stable under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methandrostenolone is synthesized from testosterone. The process involves the methylation of the 17-alpha position of the testosterone molecule, which increases its oral bioavailability. The key steps include:
Oxidation: of testosterone to form androstenedione.
Reduction: of androstenedione to form 17-beta-hydroxyandrostenedione.
Methylation: at the 17-alpha position to form methandrostenolone.
Industrial Production Methods: Industrial production of methandrostenolone involves large-scale chemical synthesis using similar steps as described above. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Methandrostenolone undergoes several types of chemical reactions, including:
Oxidation: Methandrostenolone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the double bonds in the steroid structure.
Substitution: Substitution reactions can occur at various positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of methandrostenolone .
Scientific Research Applications
Methandrostenolone has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on muscle growth and protein synthesis.
Medicine: Investigated for its potential in treating muscle wasting diseases and osteoporosis.
Industry: Used in the development of performance-enhancing drugs and supplements
Comparison with Similar Compounds
Methandrostenolone is often compared with other anabolic steroids such as:
Testosterone: The primary male sex hormone with both anabolic and androgenic effects.
Methyltestosterone: Similar to methandrostenolone but with a higher rate of aromatization.
Chlorodehydromethyltestosterone: Known for its lower androgenic effects compared to methandrostenolone
Uniqueness: Methandrostenolone is unique due to its potent anabolic effects combined with moderate androgenic effects. It is also known for its oral bioavailability, making it a popular choice among athletes and bodybuilders .
Properties
IUPAC Name |
2-butyl-1H-imidazol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-6-8-5-7(10)9-6/h5,10H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGVQLMNLMKWQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466036 |
Source


|
| Record name | 2-BUTYL-5-HYDROXY-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026802-97-0 |
Source


|
| Record name | 2-BUTYL-5-HYDROXY-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














